molecular formula C18H22N4OS B11083499 2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11083499
M. Wt: 342.5 g/mol
InChI Key: JQAPQHMTDQQOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-1-(DIMETHYLAMINO)-4-(2,5-DIMETHYL-3-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(DIMETHYLAMINO)-4-(2,5-DIMETHYL-3-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Common starting materials might include substituted anilines, thiophenes, and various carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thienyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the quinoline family are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The specific biological activities of 2-AMINO-1-(DIMETHYLAMINO)-4-(2,5-DIMETHYL-3-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would need to be determined through experimental studies.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other pharmacologically active agents.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or nucleic acids, disrupting normal cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core features.

    Isoquinoline: Another related compound with a slightly different structure.

    Thienoquinoline: Combines features of thiophene and quinoline.

Uniqueness

What sets 2-AMINO-1-(DIMETHYLAMINO)-4-(2,5-DIMETHYL-3-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its specific substitution pattern, which may confer unique chemical and biological properties not found in other quinoline derivatives.

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H22N4OS/c1-10-8-12(11(2)24-10)16-13(9-19)18(20)22(21(3)4)14-6-5-7-15(23)17(14)16/h8,16H,5-7,20H2,1-4H3

InChI Key

JQAPQHMTDQQOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.